molecular formula C14H17F3O2 B8077558 1-Hept-6-enoxy-2-(trifluoromethoxy)benzene

1-Hept-6-enoxy-2-(trifluoromethoxy)benzene

Cat. No.: B8077558
M. Wt: 274.28 g/mol
InChI Key: PPMMGNGUAMSFIH-UHFFFAOYSA-N
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Description

The compound with the identifier “1-Hept-6-enoxy-2-(trifluoromethoxy)benzene” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hept-6-enoxy-2-(trifluoromethoxy)benzene involves specific chemical reactions and conditions. The exact synthetic route can vary, but typically involves the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired chemical transformations. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These processes often utilize continuous flow reactors, automated control systems, and stringent quality control measures to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1-Hept-6-enoxy-2-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

1-Hept-6-enoxy-2-(trifluoromethoxy)benzene has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Hept-6-enoxy-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Hept-6-enoxy-2-(trifluoromethoxy)benzene can be identified based on their chemical structure and properties. These compounds may share similar functional groups or molecular frameworks.

Uniqueness

This compound may exhibit unique properties that distinguish it from other similar compounds. These properties could include its reactivity, stability, or specific interactions with biological targets.

Conclusion

This compound is a compound with significant potential in various scientific and industrial applications. Its unique chemical properties and diverse reactivity make it a valuable subject of study in fields such as chemistry, biology, medicine, and industry. Further research into its synthesis, reactions, and applications can unlock new possibilities for its use and development.

Properties

IUPAC Name

1-hept-6-enoxy-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3O2/c1-2-3-4-5-8-11-18-12-9-6-7-10-13(12)19-14(15,16)17/h2,6-7,9-10H,1,3-5,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMMGNGUAMSFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCOC1=CC=CC=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCCCOC1=CC=CC=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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